molecular formula C7H15N3O B6234122 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol CAS No. 82268-15-3

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol

Cat. No. B6234122
CAS RN: 82268-15-3
M. Wt: 157.21 g/mol
InChI Key: PSTIPACOMKTMDU-UHFFFAOYSA-N
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Description

“2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol” is an organic compound . It belongs to the class of alcohols, which are organic compounds that contain a hydroxyl functional group (-OH) .


Synthesis Analysis

The synthesis of such compounds often involves the oxidation of alcohols . Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the reaction conditions . The oxidizing agent used in these reactions is normally a solution of sodium or potassium dichromate (VI) acidified with dilute sulfuric acid .


Chemical Reactions Analysis

Alcohols, including “this compound”, can undergo a variety of chemical reactions. One common reaction is oxidation, where alcohols are converted into aldehydes, ketones, or carboxylic acids .

Mechanism of Action

Target of Action

The primary targets of 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it’s challenging to summarize the biochemical pathways affected by this compound . Once the targets and mode of action are known, the affected pathways and their downstream effects can be outlined.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the target site in the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol involves the protection of a ketone group followed by reduction and subsequent deprotection.", "Starting Materials": [ "4-hydroxy-2,2-dimethylbutan-1-one", "1,3-dioxolane", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "The ketone group of 4-hydroxy-2,2-dimethylbutan-1-one is protected by reacting it with 1,3-dioxolane in the presence of acetic acid to form 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]butan-2-ol.", "Sodium borohydride is then added to the reaction mixture to reduce the ketone group to an alcohol group, forming 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]butan-2-ol.", "The protected alcohol group is then deprotected by reacting it with sodium hydroxide in methanol to form the final product, 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol." ] }

CAS RN

82268-15-3

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazolidine

InChI

InChI=1S/C7H15N3O/c1-5-9-7(11-10-5)6-2-3-8-4-6/h5-10H,2-4H2,1H3

InChI Key

PSTIPACOMKTMDU-UHFFFAOYSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C(C)(C)O)C

SMILES

CC1(OCC(O1)C(C)(C)O)C

Canonical SMILES

CC1NC(ON1)C2CCNC2

Purity

95

Origin of Product

United States

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